REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[C:7]([F:9])[C:6]([F:10])=[C:5]([F:11])[CH:4]=1.Br[C:13]1[CH:17]=[CH:16][S:15][CH:14]=1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].[Cl-].[Zn+2].[Cl-]>[F:11][C:5]1[CH:4]=[C:3]([C:13]2[CH:17]=[CH:16][S:15][CH:14]=2)[CH:8]=[C:7]([F:9])[C:6]=1[F:10] |f:3.4.5.6,7.8.9|
|
Name
|
|
Quantity
|
52 mmol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
26 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)F)F)F
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CSC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
31 mmol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried in an argon atmosphere for 3 to 4 minutes
|
Duration
|
3.5 (± 0.5) min
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling under the argon atmosphere, 50 ml of freshly dried tetrahydrofuran (product #T 397-4, manufactured by Fisher Scientific)
|
Type
|
DISTILLATION
|
Details
|
was previously distilled from a sodium/bentophenone mixture
|
Type
|
ADDITION
|
Details
|
Into this mixture of magnesium and tetrahydrofuran
|
Type
|
TEMPERATURE
|
Details
|
the flask was cooled (e.g., via an ice bath)
|
Type
|
STIRRING
|
Details
|
continuously stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to form a magnesium complex
|
Type
|
ADDITION
|
Details
|
was added to the magnesium complex at room temperature
|
Type
|
STIRRING
|
Details
|
After stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
This coupling reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was then heated (e.g., via an oil bath) for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
with continuous stirring at 60° C.
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=C(C1F)F)C1=CSC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |